molecular formula C9H16FNO2 B12817812 tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate

tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate

Cat. No.: B12817812
M. Wt: 189.23 g/mol
InChI Key: JMORIDAQGDQESW-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is a fluorinated pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group. Its stereochemistry, defined by the (2S,4R) configuration, plays a critical role in its chemical behavior and biological interactions. The compound is widely used as a chiral building block in pharmaceutical synthesis, particularly in the development of anticancer agents and kinase inhibitors. The fluorine substituent at the 4-position enhances metabolic stability and modulates electronic properties, making it valuable for structure-activity relationship (SAR) studies .

Key properties:

  • Molecular formula: C₉H₁₆FNO₂
  • Molecular weight: 189.23 g/mol (calculated based on standard atomic weights)
  • Stereochemistry: (2S,4R) configuration ensures enantiomeric specificity in reactions.
  • Physical form: Typically a colorless oil or crystalline solid, depending on purification methods .

Properties

Molecular Formula

C9H16FNO2

Molecular Weight

189.23 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate

InChI

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3/t6-,7+/m1/s1

InChI Key

JMORIDAQGDQESW-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1)F

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate typically involves multiple steps. One common method includes the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation. Another method involves the Mitsunobu reaction with perfluoro-tert-butanol, which incorporates the perfluoro-tert-butyl group .

Chemical Reactions Analysis

tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include tert-butyl hydroperoxide and perfluoro-tert-butanol . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate involves its interaction with molecular targets through its fluorine atom and tert-butyl group. These interactions can affect the conformation and stability of peptides and proteins, influencing their biological activity . The compound’s hydrophobicity and electronegativity play crucial roles in its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related pyrrolidine derivatives, focusing on stereochemistry, substituents, and applications.

Compound Name Molecular Formula Key Substituents Stereochemistry Key Differences/Applications Reference
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate C₉H₁₆FNO₂ -F (C4), -CO₂tBu (C2) (2S,4R) Reference compound; used in anticancer research
Methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride C₇H₁₂ClFNO₂ -F (C4), -CO₂Me (C2), -HCl (2R,4R) Methyl ester with opposite stereochemistry; impacts solubility and receptor binding
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate C₇H₁₂FNO₂ -F (C4), -CO₂Et (C2) (2R,4S) Ethyl ester with different stereochemistry; alters lipophilicity
tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate C₁₃H₂₀BrF₃NO₃ -Br (C2), -CF₃ (C4), -OMe (C4) (2S,4S) Bromine and trifluoromethyl groups enhance electrophilicity for cross-coupling reactions
tert-Butyl (2S,4R)-4-hydroxy-2-(4-octylbenzoyl)pyrrolidine-1-carboxylate C₂₅H₃₈NO₄ -OH (C4), 4-octylbenzoyl (C2) (2S,4R) Bulky aromatic substituent increases steric hindrance; used in constrained FTY720 analogs

Physicochemical Properties

Property This compound Methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate tert-Butyl (2S,4R)-4-hydroxy-2-(4-octylbenzoyl)pyrrolidine-1-carboxylate
Lipophilicity (LogP) ~1.8 (estimated) ~0.9 ~5.2
Solubility Moderate in organic solvents (e.g., THF, DCM) High in polar aprotic solvents (e.g., DMF) Low in water; soluble in chloroform
Melting Point Not reported (likely oil) 120–125°C (hydrochloride salt) 85–90°C (crystalline solid)
Synthetic Yield 58–95% (depends on Boc-deprotection efficiency) 60–70% 45–60% (due to steric challenges)

Key Research Findings

  • The target compound’s (2S,4R) configuration is critical for binding to S1P receptors in anticancer analogs, as shown in constrained FTY720 studies .
  • Fluorine substitution at C4 reduces intermolecular hydrogen bonding, improving membrane permeability compared to hydroxylated derivatives .
  • Analogues with trifluoromethyl or bromine substituents (e.g., ) exhibit enhanced electrophilicity for Suzuki-Miyaura couplings, expanding utility in diversity-oriented synthesis.

Biological Activity

Chemical Structure and Properties
Tert-butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is a fluorinated pyrrolidine derivative characterized by a tert-butyl ester group and a specific stereochemistry at the 2 and 4 positions. Its molecular formula is C9H16FNO2C_9H_{16}FNO_2 with a molecular weight of 189.23 g/mol. The presence of the fluorine atom significantly enhances its lipophilicity, which is crucial for biological activity as it may improve membrane permeability and interaction with biological targets .

Biological Activity
The biological activity of this compound is primarily attributed to its structural features, particularly the fluorine substitution and the stereochemistry. Studies indicate that this compound interacts with specific molecular targets, potentially influencing enzyme activities and receptor binding . Computational studies have demonstrated that modifications to its structure can alter binding modes and enhance interactions with enzymes or receptors, making it a valuable compound in drug development .

The mechanism of action for this compound involves its ability to modulate biological pathways through enzyme inhibition or receptor antagonism. For instance, compounds structurally similar to this fluorinated pyrrolidine have been investigated as inhibitors in various biological pathways, including dipeptidyl peptidase IV (DPP-IV) inhibition, which plays a significant role in glucose metabolism .

Interaction Studies

Research has focused on the binding affinities of this compound to various targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantitatively assess these interactions. The findings suggest that the compound exhibits significant inhibitory effects on specific enzymes, enhancing its potential therapeutic applications .

Inhibitory Effects on DPP-IV

A notable application of this compound is its role as a DPP-IV inhibitor. DPP-IV inhibitors are critical in managing type 2 diabetes by preventing the degradation of incretin hormones, which promote insulin secretion. Research indicates that this compound can effectively enhance glucose control while also exhibiting cardioprotective effects in preclinical models .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps that allow for the generation of various derivatives with tailored biological activities. The ability to modify its structure while retaining biological efficacy makes it an attractive candidate for further development in medicinal chemistry .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureDPP-IV inhibition; potential glucose control
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acidStructureIncorporation into peptides; influences stability
(2R,4R)-4-HydroxyprolineN/AUsed in protein synthesis; structural analog

This table highlights the unique properties of this compound compared to similar compounds. Its specific combination of functional groups enhances its lipophilicity and potential for selective biological interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.